molecular formula C9H7NO6 B1603837 4-(Methoxycarbonyl)-2-nitrobenzoic acid CAS No. 55737-66-1

4-(Methoxycarbonyl)-2-nitrobenzoic acid

Cat. No.: B1603837
CAS No.: 55737-66-1
M. Wt: 225.15 g/mol
InChI Key: VULISSQANNKDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)-2-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO6 It is a derivative of benzoic acid, featuring a methoxycarbonyl group at the fourth position and a nitro group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-2-nitrobenzoic acid typically involves the esterification of 2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds as follows:

    Esterification: 2-nitrobenzoic acid is reacted with methanol in the presence of sulfuric acid to form methyl 2-nitrobenzoate.

    Hydrolysis: The methyl ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Reduction: 4-(Methoxycarbonyl)-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

    Hydrolysis: this compound is converted to 2-nitrobenzoic acid.

Scientific Research Applications

4-(Methoxycarbonyl)-2-nitrobenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-2-nitrobenzoic acid depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the methoxycarbonyl group is replaced by a nucleophile through a nucleophilic attack on the carbonyl carbon.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the second position.

    4-Methoxycarbonylbenzoic acid: Lacks the nitro group but shares the methoxycarbonyl group at the fourth position.

    4-Nitrobenzoic acid: Lacks the methoxycarbonyl group but shares the nitro group at the fourth position.

Uniqueness

4-(Methoxycarbonyl)-2-nitrobenzoic acid is unique due to the presence of both the methoxycarbonyl and nitro groups on the benzene ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxycarbonyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-2-3-6(8(11)12)7(4-5)10(14)15/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULISSQANNKDCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619858
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55737-66-1
Record name 4-(Methoxycarbonyl)-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of nitroterephthalic acid (Aldrich, 20 g, 0.095 mol) in anhydrous methanol (100 mL) was heated to reflux in the presence of concentrated sulphuric acid (10 mL) for 1 h. The solvent was evaporated and the residue poured into saturated sodium bicarbonate (200 mL). The aqueous layer was washed with chloroform and 2N hydrochloric acid added to the aqueous layer to bring the pH close to 2. The mixture was extracted twice with ethyl acetate and the combined organic layers were washed with water and brine. The organic extract was concentrated after drying over sodium sulphate and the residue was recrystallized from ethyl acetate-hexane to give 11.8 g (55%) of 4-methoxycarbonyl-2-nitrobenzoic acid as cream-colored crystals, mp 131°-132° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Methoxycarbonyl)-2-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Methoxycarbonyl)-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.